Anti-Inflammatory Activity vs Indomethacin
A derivative synthesized directly from 1-phenyl-1H-pyrazol-4-amine (compound 3d) demonstrated significantly more potent anti-inflammatory activity in vitro compared to the clinically used standard, indomethacin. The activity was quantified via albumin denaturation inhibition assay [1].
(derivative 3d vs indomethacin)
| Evidence Dimension | In vitro anti-inflammatory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.06289 μmol/mL (for compound 3d derived from 1-Phenyl-1H-pyrazol-4-amine) |
| Comparator Or Baseline | Indomethacin (standard NSAID) |
| Quantified Difference | Compound 3d is more potent than indomethacin (exact IC50 for indomethacin not reported in abstract, but described as 'powerful anti-inflammatory... profile') |
| Conditions | Albumin denaturation inhibition assay |
Why This Matters
This demonstrates that the 1-phenyl-1H-pyrazol-4-amine core can yield derivatives with superior anti-inflammatory potency relative to a benchmark drug, justifying its selection as a privileged scaffold for medicinal chemistry campaigns targeting inflammation.
- [1] Lamba, P., Kumar, M., Mudgil, S., Nehra, B., & Rani, P. (2023). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. Der Pharma Chemica, 15(6), 1-8. View Source
